molecular formula C10H9N3O2S B13690636 2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole

2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole

Cat. No.: B13690636
M. Wt: 235.26 g/mol
InChI Key: MXFXEUJCPHSBHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring fused with a dihydrobenzo dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole typically involves the following steps:

Industrial Production Methods

For large-scale production, the synthesis route is optimized to minimize side reactions and maximize yield. The choice of solvents and reaction temperatures is crucial to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole is unique due to its specific combination of the thiadiazole ring and dihydrobenzo dioxin moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H9N3O2S/c11-10-13-12-9(16-10)6-2-1-3-7-8(6)15-5-4-14-7/h1-3H,4-5H2,(H2,11,13)

InChI Key

MXFXEUJCPHSBHE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC=C2O1)C3=NN=C(S3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.